molecular formula C14H11N3O3S B1194121 N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxo-3-pyrancarboxamide

N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxo-3-pyrancarboxamide

Cat. No. B1194121
M. Wt: 301.32 g/mol
InChI Key: CEKUCPDPBKGULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxo-3-pyrancarboxamide is a benzothiadiazole.

Scientific Research Applications

Biological Evaluation and Medicinal Chemistry

  • Benzothiadiazole derivatives, related to N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxo-3-pyrancarboxamide, have been synthesized and evaluated for potential biological applications. These compounds demonstrated significant inhibition of various human recombinant alkaline phosphatases and human ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry and potential to bind nucleotide protein targets (Saeed et al., 2015).

Antimicrobial Properties

  • Novel analogs related to the chemical structure have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited non-cytotoxic concentrations, suggesting their potential use in developing new antibacterial agents (Palkar et al., 2017).

Photovoltaic Device Applications

  • Benzothiadiazole-based compounds have been synthesized for application in photovoltaic devices. Their optical properties, electrochemical behavior, and energy levels have been investigated, indicating their suitability for use in donor-acceptor copolymers in photovoltaic applications (Zhou et al., 2010).

X-ray Structure and DFT Calculations

  • The synthesis and X-ray structure characterization of antipyrine derivatives, closely related to the compound , have been reported. These studies provide insights into the molecular interactions and structural stability, contributing to the understanding of these compounds in various applications (Saeed et al., 2020).

Anti-oxidant Activities

  • Derivatives similar to N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxo-3-pyrancarboxamide have been studied for their anti-oxidant activities. These compounds showed moderate to significant radical scavenging activity, indicating their potential in developing new bioactive molecules with antioxidant properties (Ahmad et al., 2012).

properties

Product Name

N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxo-3-pyrancarboxamide

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxopyran-3-carboxamide

InChI

InChI=1S/C14H11N3O3S/c1-7-5-12(18)20-8(2)13(7)14(19)15-9-3-4-10-11(6-9)17-21-16-10/h3-6H,1-2H3,(H,15,19)

InChI Key

CEKUCPDPBKGULU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)NC2=CC3=NSN=C3C=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxo-3-pyrancarboxamide
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N-(2,1,3-benzothiadiazol-5-yl)-2,4-dimethyl-6-oxo-3-pyrancarboxamide

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